Methyl 3-methylbenzoate
Overview
Description
Methyl 3-methylbenzoate is an organic compound with the chemical formula C9H10O2. It is an ester derived from 3-methylbenzoic acid and methanol. This compound is known for its pleasant aroma and is used in various applications, including perfumery and organic synthesis.
Mechanism of Action
Target of Action
Methyl 3-methylbenzoate is a chemical compound with the molecular formula C9H10O2 . .
Mode of Action
Electrophiles attack the ring, while nucleophiles attack the carbonyl center .
Biochemical Pathways
Methyl benzoate compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . The biosynthesis of methyl benzoate in plants is proposed to occur via the shikimate/chorismate pathway and phenylalanine . .
Pharmacokinetics
It’s known that it’s a colorless liquid that is poorly soluble in water, but miscible with organic solvents . Its normal boiling temperature is at the liquid and gas phase, and it has a critical temperature and pressure .
Result of Action
It also finds use as a solvent and as a pesticide used to attract insects such as orchid bees .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, methyl benzoate, a related compound, biodegrades slowly in the atmosphere . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-methylbenzoate can be synthesized through the esterification of 3-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ester group can yield alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products Formed:
Oxidation: 3-methylbenzoic acid or other oxidized derivatives.
Reduction: 3-methylbenzyl alcohol or other reduced products.
Substitution: Methyl 3-nitrobenzoate, methyl 3-bromobenzoate, and methyl 3-sulfonylbenzoate.
Scientific Research Applications
Methyl 3-methylbenzoate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form various complex organic compounds.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Comparison with Similar Compounds
Methyl 3-methylbenzoate can be compared with other esters of benzoic acid, such as:
Methyl benzoate: Similar in structure but lacks the methyl group on the benzene ring.
Ethyl benzoate: Another ester of benzoic acid with an ethyl group instead of a methyl group.
Propyl benzoate: Contains a propyl group and is used in similar applications as the other esters.
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
methyl 3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-4-3-5-8(6-7)9(10)11-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXCDEMFNPKOEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059196 | |
Record name | Benzoic acid, 3-methyl-, methyl ester | |
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Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Methyl 3-toluate | |
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Vapor Pressure |
0.16 [mmHg] | |
Record name | Methyl 3-toluate | |
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CAS No. |
99-36-5 | |
Record name | Benzoic acid, 3-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-36-5 | |
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Record name | Methyl 3-toluate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099365 | |
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Record name | Methyl 3-methylbenzoate | |
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Record name | Methyl 3-methylbenzoate | |
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Record name | Benzoic acid, 3-methyl-, methyl ester | |
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Record name | Benzoic acid, 3-methyl-, methyl ester | |
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Record name | Methyl m-toluate | |
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Record name | METHYL M-TOLUATE | |
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Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl 3-methylbenzoate compare to other benzoates in terms of its toxicity to fire ants?
A1: Research indicates that this compound exhibits significant insecticidal activity against Solenopsis invicta, primarily through fumigation. [] While its contact toxicity is moderate, its fumigation toxicity (LC50 = 0.62 µg/ml) is among the highest observed within the tested group of benzoates, surpassing even Methylbenzoate. [] This suggests that this compound might be particularly effective when used in enclosed environments where its vapors can effectively reach the target insects.
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